Csd-CH2(1,8)-NH2
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Overview
Description
It is a selective peptide κ-opioid receptor antagonist, which means it can block the action of certain receptors in the nervous system . This compound has shown promise in various fields, including medicine and biology, due to its high selectivity and potency.
Preparation Methods
The synthesis of Csd-CH2(1,8)-NH2 involves late-stage functionalization with cysteine staples. This method leverages the endogenous dynorphin A1−13 sequence as a template for peptide stapling via cysteine functionalization . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired functionalization. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the compound.
Chemical Reactions Analysis
Csd-CH2(1,8)-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Csd-CH2(1,8)-NH2 has a wide range of scientific research applications. In chemistry, it is used as a probe to study the κ-opioid receptor and its interactions with other molecules . In biology, it helps in understanding the role of κ-opioid receptors in various physiological processes, including pain, motivation, and emotion . In medicine, this compound is being explored as a potential therapeutic agent for treating neuropsychiatric disorders such as depression, anxiety, and drug abuse . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Csd-CH2(1,8)-NH2 involves its binding to the κ-opioid receptor, thereby blocking the receptor’s activity . This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets and pathways involved include the central and peripheral nervous systems, where the κ-opioid receptors are widely expressed .
Comparison with Similar Compounds
Csd-CH2(1,8)-NH2 is unique due to its high selectivity and potency for the κ-opioid receptor compared to other similar compounds . Similar compounds include other κ-opioid receptor antagonists and agonists, such as norbinaltorphimine and U50,488 . this compound stands out due to its approximately 1000-fold improved selectivity for the κ-opioid receptor over μ- and δ-opioid receptors .
Properties
Molecular Formula |
C76H125N25O15S2 |
---|---|
Molecular Weight |
1693.1 g/mol |
IUPAC Name |
(5R,8S,11S,14S,17S,26S)-N-[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-17-benzyl-8,11-bis[3-(diaminomethylideneamino)propyl]-26-[(4-hydroxyphenyl)methyl]-14-(2-methylpropyl)-7,10,13,16,19,22,25,28-octaoxo-1,3-dithia-6,9,12,15,18,21,24,27-octazacyclotriacontane-5-carboxamide |
InChI |
InChI=1S/C76H125N25O15S2/c1-44(2)36-54(68(111)93-49(63(79)106)18-8-10-29-77)98-66(109)50(19-9-11-30-78)96-72(115)59-23-15-34-101(59)73(116)53(22-14-33-88-76(84)85)97-71(114)58-42-118-43-117-35-28-60(103)91-56(39-47-24-26-48(102)27-25-47)64(107)90-40-61(104)89-41-62(105)92-57(38-46-16-6-5-7-17-46)70(113)99-55(37-45(3)4)69(112)95-51(20-12-31-86-74(80)81)65(108)94-52(67(110)100-58)21-13-32-87-75(82)83/h5-7,16-17,24-27,44-45,49-59,102H,8-15,18-23,28-43,77-78H2,1-4H3,(H2,79,106)(H,89,104)(H,90,107)(H,91,103)(H,92,105)(H,93,111)(H,94,108)(H,95,112)(H,96,115)(H,97,114)(H,98,109)(H,99,113)(H,100,110)(H4,80,81,86)(H4,82,83,87)(H4,84,85,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
KUPKENZACMICGA-HAQFKNNNSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCSCCC(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCN=C(N)N)CCCN=C(N)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSCSCCC(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCN=C(N)N)CCCN=C(N)N |
Origin of Product |
United States |
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